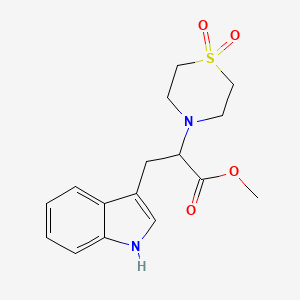

![molecular formula C19H20N2O4 B2952288 3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-methyl-1H-indole CAS No. 301313-26-8](/img/structure/B2952288.png)

3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-methyl-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-methyl-1H-indole” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The molecule also contains a nitro group (-NO2), which is a common functional group in organic chemistry known for its reactivity. Additionally, it has methoxy groups (-OCH3), which are often seen in compounds with potential pharmaceutical applications .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would have an indole backbone with various substituents. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitro group, which is electron-withdrawing, and the methoxy groups, which are electron-donating. These groups could direct and influence various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific functional groups. For example, the presence of the nitro group could make the compound more polar and potentially more soluble in water .Applications De Recherche Scientifique

Novel Oxidative Coupling Reactions and Nitration

Indole derivatives with a free position at 3 are converted into corresponding 3-nitro-derivatives using benzoyl nitrate. This reaction pathway highlights the synthetic utility of indole derivatives in creating nitro-substituted compounds, which are valuable intermediates in organic synthesis (Berti et al., 1968).

Indole Functionalization through Palladium-Catalyzed Reactions

Palladium-catalyzed reactions offer a versatile approach to the synthesis and functionalization of indoles, showcasing the adaptability of indole derivatives in complex molecule construction. Such methodologies underline the importance of indole compounds in the development of pharmaceuticals and agrochemicals (Cacchi & Fabrizi, 2005).

Structural and Electronic Properties Analysis

Indole derivatives have been the subject of detailed structural analysis through X-ray diffraction (XRD), spectroscopic (NMR, FT-IR, UV-Visible) and density functional theory (DFT) studies. These compounds exhibit potential for nonlinear optical (NLO) applications, suggesting their utility in high-tech applications (Tariq et al., 2020).

Photorefractive Properties in Polymer Blends

The study of photorefractivity in indole derivative and polymer blends at room temperature revealed that certain indole derivatives form low-molecular-weight glass-forming molecules with significant nonlinear optics characteristics. This finding opens avenues for the application of indole derivatives in the development of photorefractive materials (Angelone et al., 2008).

Thermal Stability and Antioxidant Activity

The thermal stability of indolinonic nitroxides, which share structural similarities with indole derivatives, has been evaluated for their potential as antioxidants in polymer stabilization processes. These studies suggest the utility of indole derivatives in enhancing the stability and longevity of polymeric materials (Alberti et al., 1993).

Mécanisme D'action

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors . The specific targets of this compound would depend on its exact structure and functional groups.

Mode of Action

The mode of action would involve the compound interacting with its targets, potentially causing changes in the function of those targets. For example, it might inhibit or activate the target, leading to downstream effects .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact pathways affected by this compound would depend on its specific targets.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For example, if it targets a receptor involved in cell growth, it might have anticancer effects .

Safety and Hazards

Propriétés

IUPAC Name |

3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-methyl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-12-19(15-6-4-5-7-17(15)20-12)16(11-21(22)23)14-9-8-13(24-2)10-18(14)25-3/h4-10,16,20H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTMEICIHHKZKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-allyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952209.png)

![5-oxo-5-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]pentanoic acid](/img/structure/B2952211.png)

![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2952214.png)

![1-[(2-Fluorophenyl)methyl]-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2952220.png)

![N-[2-(5,5-Dimethyl-2-oxopyrrolidin-3-yl)ethyl]prop-2-enamide](/img/structure/B2952222.png)

![N-butyl-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2952224.png)

![N-(4-fluorobenzyl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2952225.png)

![1-(2-Chloro-4-fluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2952226.png)

![N-(2-chlorophenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2952227.png)